molecular formula C29H26N4O2 B11193650 N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11193650
M. Wt: 462.5 g/mol
InChI Key: SRHDIVQNZJMCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzyl, ethoxyphenyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction can proceed without catalysts in boiling dimethylformamide (DMF), yielding the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells . This inhibition is achieved through binding to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for further research and development in oncology.

Properties

Molecular Formula

C29H26N4O2

Molecular Weight

462.5 g/mol

IUPAC Name

N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C29H26N4O2/c1-3-35-25-16-14-23(15-17-25)26-18-21(2)33-28(30-26)19-27(31-33)29(34)32(24-12-8-5-9-13-24)20-22-10-6-4-7-11-22/h4-19H,3,20H2,1-2H3

InChI Key

SRHDIVQNZJMCNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.